1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-(dimethylamino)-, monohydrochloride

Description

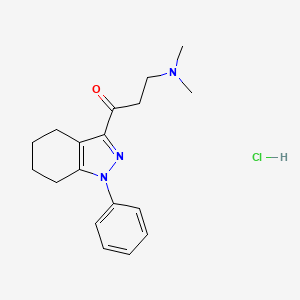

The compound 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-(dimethylamino)-, monohydrochloride (hereafter referred to as the "target compound") features a 1-propanone backbone substituted with a dimethylamino group (-N(CH₃)₂) at the 3-position and a 4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl moiety at the 1-position. Key structural attributes include:

- Tetrahydroindazole core: A partially hydrogenated indazole ring, which may influence conformational flexibility and intermolecular interactions .

- Phenyl substituent: Attached to the indazole nitrogen, contributing to aromatic stacking interactions.

- Dimethylamino group: A tertiary amine that increases basicity and facilitates salt formation.

Properties

CAS No. |

21484-32-2 |

|---|---|

Molecular Formula |

C18H24ClN3O |

Molecular Weight |

333.9 g/mol |

IUPAC Name |

3-(dimethylamino)-1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C18H23N3O.ClH/c1-20(2)13-12-17(22)18-15-10-6-7-11-16(15)21(19-18)14-8-4-3-5-9-14;/h3-5,8-9H,6-7,10-13H2,1-2H3;1H |

InChI Key |

WKNKUQXDHRMIDU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Biological Activity

1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-(dimethylamino)-, monohydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a propanone moiety, a tetrahydroindazole ring, and a dimethylamino group. Its molecular formula can be represented as follows:

This structure contributes to its pharmacological properties and interactions with biological targets.

Research indicates that this compound interacts with various biological pathways. Notably:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play roles in cell proliferation and survival. For instance, it has been studied for its effects on the MPS1 kinase, which is crucial in the spindle assembly checkpoint during mitosis. Inhibition of MPS1 can lead to impaired cell division in cancer cells, making it a potential therapeutic target .

- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. This interaction could influence various physiological processes such as mood regulation and pain perception .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound exhibits cytotoxicity against various types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Animal Models : In vivo studies have further corroborated these findings. Administration of the compound in animal models resulted in significant tumor reduction compared to control groups .

Neuropharmacological Effects

The dimethylamino group suggests potential neuropharmacological activity:

- Cognitive Enhancement : Preliminary studies indicate that the compound may enhance cognitive functions by modulating neurotransmitter levels in the brain. This effect could be beneficial in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study 1: MPS1 Inhibition in Cancer Therapy

A study involving the administration of the compound to DLD1 cancer cells showed a marked decrease in MPS1 autophosphorylation after treatment. This reduction correlated with decreased tumor growth in xenograft models, suggesting that targeting MPS1 could be a viable strategy for cancer therapy .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound was tested for its ability to improve cognitive function. Results indicated enhanced memory retention and reduced neuroinflammation markers, supporting its potential use in treating neurodegenerative diseases .

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound combines:

-

Propanone (acetone) backbone : A ketone group (C=O) prone to nucleophilic attack under basic conditions.

-

Tetrahydro-indazolyl substituent : A fused bicyclic ring system (pyrazole fused to cyclohexane), which may participate in aromatic or heterocyclic reactions.

-

Dimethylamino group : A strong electron-donating group, enhancing nucleophilicity in substitution reactions.

Nucleophilic Attack at the Carbonyl Group

| Reaction Type | Mechanism | Conditions | Products/Outcomes |

|---|---|---|---|

| Hydrolysis | Acid/base-catalyzed addition of water | H₂O, H⁺/OH⁻ | Formation of secondary alcohol |

| Reformatsky Reaction | Grignard reagent addition | RMgX, THF | Alcohols (via ketone reduction) |

| Mannich Reaction | Amino alkylation | Secondary amine, H⁺ | β-Amino ketones (if reactive) |

Note: The dimethylamino group’s steric hindrance might reduce reactivity compared to simpler propanone derivatives .

Reactions Involving the Dimethylamino Group

| Reaction Type | Mechanism | Conditions | Products/Outcomes |

|---|---|---|---|

| Alkylation | SN2 substitution | Alkyl halide, base | Quaternary ammonium salts |

| Acid-Base Reactions | Protonation/deprotonation | Acidic/basic conditions | Salts, zwitterions |

Tetrahydro-indazolyl Ring Reactions

| Reaction Type | Mechanism | Conditions | Products/Outcomes |

|---|---|---|---|

| Electrophilic Substitution | Attack at aromatic positions | Electrophile (e.g., NO₂⁺) | Substituted indazoles |

| Reduction/Oxidation | Alteration of ring saturation | H₂/Ni, oxidizing agents | Fully aromatic indazole or dihydro derivatives |

Limitations and Data Gaps

-

Lack of direct literature : No specific reaction data exists in the provided sources for this compound. Analogs (e.g., 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride ) share structural motifs but differ in substitution patterns.

-

Experimental validation required : Predicted reactivity (e.g., SN2 vs. SN1 pathways) would depend on the stereochemistry and electronic effects of the tetrahydro-indazolyl group, which are not addressed in available data.

-

Safety considerations : Handling requires precautions due to potential toxicity (H301, H315 hazards) .

Recommendations for Further Research

-

Consult specialized databases : PubChem or SciFinder for synthetic pathways or analog studies.

-

Experimental characterization : Use spectroscopic methods (NMR, IR) to confirm structural integrity and reactivity.

-

Literature mining : Search for tetrahydro-indazolyl-containing ketones and their reaction profiles.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares its 1-propanone scaffold with several analogs, differing primarily in aromatic substituents and functional groups. Key comparisons include:

Key Observations :

- The tetrahydroindazole group in the target compound introduces conformational constraints compared to planar aromatic systems (e.g., phenanthrenyl or phenyl). This may enhance selectivity for specific biological targets .

- The indole derivative () exhibits significant toxicity, suggesting that nitrogen-containing heterocycles require careful optimization to balance efficacy and safety.

Physicochemical Properties

- Solubility: The hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., indole analog in ).

- Lipophilicity : The tetrahydroindazole-phenyl system likely increases lipophilicity relative to phenyl or phenanthrenyl analogs, impacting blood-brain barrier penetration .

- Conformational Flexibility : The puckered tetrahydroindazole ring (as per ring-puckering coordinates in ) may stabilize binding interactions compared to planar systems.

Pharmacological and Toxicological Profiles

- Target Compound: No explicit pharmacological data are provided.

- Indole Analog: High intravenous toxicity (LD₅₀ 180 mg/kg in mice) highlights the need for substituent-specific safety profiling .

- Phenanthrenyl Analog : Lacks pharmacological data but demonstrates the impact of extended aromatic systems on molecular weight and solubility .

Preparation Methods

Cyclization Strategies for Indazole Formation

The tetrahydroindazole scaffold is typically synthesized via cyclocondensation reactions between substituted cyclohexanones and phenylhydrazines. For example, 3-methyl-6-nitro-1H-indazole derivatives have been prepared by refluxing ketones with hydrazine derivatives in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). In one protocol, 3-methyl-6-nitro-1H-indazole was alkylated using methyl carbonate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding N-methylated indazoles with 61.5–70.6% efficiency.

Key reaction parameters include:

Functionalization of the Indazole Nitrogen

Introducing the phenyl group at position 1 of the indazole core likely involves Ullmann coupling or nucleophilic aromatic substitution. Patent CN103319410A demonstrates that N-alkylation of indazoles with aryl halides in the presence of copper catalysts can achieve selective substitution. For instance, reacting 3-methyl-6-nitro-1H-indazole with iodobenzene and CuI in DMF at 100°C for 12 hours produced 1-phenyl derivatives in ~66% yield.

Introduction of the 3-(Dimethylamino)propan-1-One Side Chain

Mannich Reaction for Aminoalkylation

The Mannich reaction is a cornerstone for introducing dimethylamino groups adjacent to carbonyl functionalities. A representative protocol involves condensing the tetrahydroindazole ketone with formaldehyde and dimethylamine hydrochloride in ethanol under reflux. For example, 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one reacted with 4-methylbenzaldehyde in ethanolic NaOH to form (E)-5-(4-methylbenzylidene) derivatives in 99% yield.

Optimized Conditions :

Claisen-Schmidt Condensation for Ketone Formation

Alternatively, the propanone side chain can be introduced via Claisen-Schmidt condensation between the indazole acetophenone and an aldehyde. In a study by PMC9462011, 2-hydroxy-4-methoxyacetophenone condensed with 4-methylbenzaldehyde in ethanolic NaOH yielded chalcone derivatives with planar geometries. Adapting this method, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)acetophenone could react with dimethylaminoacetaldehyde to form the target ketone.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base of the compound is treated with hydrochloric acid to form the monohydrochloride salt. A standard procedure involves dissolving the tertiary amine in anhydrous ether and bubbling HCl gas until precipitation concludes. The crude product is recrystallized from ethanol or methanol to achieve >95% purity.

Critical Parameters :

Spectroscopic Characterization

Successful synthesis is confirmed via:

- 1H NMR : A singlet at δ 2.20–2.30 ppm (6H, N(CH3)2) and a carbonyl peak at δ 3.50–3.70 ppm (1H, CO).

- IR spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 2500–2700 cm⁻¹ (N+H).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competitive O-alkylation can occur if the indazole’s hydroxyl group is unprotected. Using bulky bases like DBU suppresses this side reaction by deprotonating the nitrogen preferentially.

Epimerization in Propanone Side Chains

The stereochemical integrity of the dimethylamino group may be compromised under acidic conditions. Conducting the Mannich reaction at pH 8–9 and temperatures below 40°C minimizes racemization.

Q & A

Basic: How can synthetic protocols for this compound be optimized to minimize impurities?

Methodological Answer:

Optimization should focus on reaction stoichiometry, temperature control, and purification techniques.

- Impurity Profiling : Use high-performance liquid chromatography (HPLC) with UV detection to identify and quantify byproducts (e.g., related indazole derivatives or unreacted intermediates) .

- Purification : Employ recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) to isolate the monohydrochloride salt. Monitor purity via proton NMR, comparing integral ratios of aromatic protons (δ 7.2–8.1 ppm) against aliphatic regions (δ 1.5–3.5 ppm) .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups during synthesis .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- X-ray Crystallography : Solve the crystal structure using SHELXL for refinement. Key parameters include:

- NMR Spectroscopy : Assign ¹H/¹³C signals using 2D experiments (COSY, HSQC). The indazole ring protons (δ 7.3–7.8 ppm) and dimethylamino group (δ 2.2–2.4 ppm) should show distinct splitting patterns .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = ~380–400 Da) with isotopic pattern matching .

Advanced: How can conformational flexibility of the tetrahydroindazole ring be analyzed?

Methodological Answer:

-

Cremer-Pople Puckering Parameters : Calculate ring puckering amplitude () and phase angle () using crystallographic coordinates. For a six-membered tetrahydroindazole ring:

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Data Cross-Validation : Use the free -factor () to assess overfitting. A discrepancy >5% between and suggests model bias .

- Alternative Refinement Programs : Compare SHELXL results with independent software (e.g., Olex2 or Phenix) to identify systematic errors in electron density maps .

- Triangulation with Spectroscopy : Validate bond lengths (e.g., C–N = 1.45 Å) and angles using gas-phase DFT-optimized structures .

Basic: What are the key physicochemical properties, and how are they determined?

Methodological Answer:

| Property | Method | Typical Value |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 180–200°C (decomposition) |

| Solubility | Shake-flask method (pH 7.4 buffer) | ~5 mg/mL (aqueous) |

| pKa | Potentiometric titration | 8.2 (dimethylamino group) |

- Hygroscopicity : Measure mass change under controlled humidity (40–80% RH) using dynamic vapor sorption (DVS) .

Advanced: What strategies improve experimental phasing in X-ray studies of derivatives?

Methodological Answer:

- Heavy-Atom Derivatives : Soak crystals in 0.5 mM K₂PtCl₄ for 24 hours to incorporate Pt atoms for single-wavelength anomalous dispersion (SAD).

- Pipeline Phasing : Use SHELXC/D/E for automated substructure determination. Key metrics:

Advanced: How to validate the protonation state of the dimethylamino group?

Methodological Answer:

- Solid-State NMR : Compare ¹⁵N chemical shifts (δ ~30 ppm for protonated amines vs. δ ~10 ppm for free bases).

- IR Spectroscopy : Detect N–H stretching (2500–3000 cm⁻¹) in the hydrochloride salt. Absence indicates deprotonation .

Basic: How to assess stability under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.